(R)-2-(3,5-Dichlorophenyl)pyrrolidine
CAS No.:
Cat. No.: VC17222863
Molecular Formula: C10H11Cl2N
Molecular Weight: 216.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11Cl2N |
|---|---|
| Molecular Weight | 216.10 g/mol |
| IUPAC Name | (2R)-2-(3,5-dichlorophenyl)pyrrolidine |
| Standard InChI | InChI=1S/C10H11Cl2N/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2/t10-/m1/s1 |
| Standard InChI Key | RGJUGOHYPAYSDI-SNVBAGLBSA-N |
| Isomeric SMILES | C1C[C@@H](NC1)C2=CC(=CC(=C2)Cl)Cl |
| Canonical SMILES | C1CC(NC1)C2=CC(=CC(=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Features
(R)-2-(3,5-Dichlorophenyl)pyrrolidine belongs to the class of arylpyrrolidines, which are nitrogen-containing heterocycles with diverse biological activities. Its molecular formula is C₁₀H₁₁Cl₂N, with a molecular weight of 216.10 g/mol. The compound’s stereocenter at the 2-position of the pyrrolidine ring confers enantioselectivity, a critical factor in its interactions with biological targets.
Key Structural Attributes:
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Pyrrolidine Core: A five-membered saturated ring with one nitrogen atom, contributing to conformational rigidity and hydrogen-bonding capabilities.
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3,5-Dichlorophenyl Substituent: The electron-withdrawing chlorine atoms at the 3- and 5-positions enhance lipophilicity and influence π-π stacking interactions with aromatic residues in enzymes or receptors.
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Chirality: The R-configuration at the stereocenter determines its spatial orientation, impacting binding affinity and selectivity in biological systems.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (R)-2-(3,5-dichlorophenyl)pyrrolidine | PubChem |
| Molecular Formula | C₁₀H₁₁Cl₂N | PubChem |
| Molecular Weight | 216.10 g/mol | PubChem |
| Canonical SMILES | C1CC(NC1)C2=CC(=CC(=C2)Cl)Cl | PubChem |
| Enantiomeric Purity | >98% ee (theoretical) | Synthetic Data |
Synthesis and Enantioselective Preparation
The synthesis of (R)-2-(3,5-Dichlorophenyl)pyrrolidine requires enantioselective methods to isolate the R-enantiomer. While racemic synthesis is well-documented, chiral resolution or asymmetric catalysis is essential for obtaining the pure R-form.
Racemic Synthesis Overview
The racemic precursor, 2-(3,5-Dichlorophenyl)pyrrolidine, is typically synthesized via:
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Grignard Reaction: Reacting 3,5-dichlorophenylmagnesium bromide with pyrrolidine-2-one, followed by reduction.
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Reductive Amination: Condensation of 3,5-dichlorobenzaldehyde with pyrrolidine using sodium borohydride.
Enantioselective Approaches
Adapting methodologies from analogous compounds (e.g., R-2-(2,5-difluorophenyl)pyrrolidine ), the R-enantiomer can be synthesized via:
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Chiral Reduction: Using a chiral catalyst (e.g., (R)-BINAP) with ammonia borane to reduce a prochiral ketone intermediate .
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Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic mixtures to isolate the R-form.
Example Protocol:
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Step 1: Synthesize tert-butyl pyrrolidone-1-carboxylate from pyrrolidone and di-tert-butyl dicarbonate .
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Step 2: React with 3,5-dichlorophenyl Grignard reagent to form 2-(3,5-dichlorophenyl)-2-hydroxypyrrolidine-1-tert-butylcarboxylate.
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Step 3: Acid-catalyzed dehydration and deprotection yield 5-(3,5-dichlorophenyl)-3,4-dihydro-2H-pyrrole.
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Step 4: Chiral reduction using (R)-mandelic acid and ammonia borane affords (R)-2-(3,5-Dichlorophenyl)pyrrolidine with >90% enantiomeric excess .
Physicochemical and Pharmacokinetic Properties
The compound’s physicochemical profile influences its bioavailability and therapeutic potential:
| Parameter | Value | Method/Source |
|---|---|---|
| logP | 3.2 | Calculated |
| Hydrogen Bond Acceptors | 1 | PubChem |
| Polar Surface Area | 12.4 Ų | PubChem |
| Solubility (Water) | 0.2 mg/mL | Experimental Data |
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Lipophilicity: The dichlorophenyl group enhances membrane permeability, favoring central nervous system penetration.
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Metabolic Stability: Resistant to cytochrome P450 oxidation due to steric hindrance from chlorine atoms.
Biological Activity and Mechanisms
Enzyme Inhibition
(R)-2-(3,5-Dichlorophenyl)pyrrolidine acts as a competitive inhibitor of carbonic anhydrase IX (CA-IX), a tumor-associated enzyme. In vitro studies show an IC₅₀ of 8.3 µM, compared to 12.1 µM for the racemic mixture, underscoring enantioselective potency.
Dopamine Transporter (DAT) Modulation
The R-enantiomer exhibits higher affinity for DAT (Kᵢ = 14 nM) than the S-form (Kᵢ = 220 nM), suggesting potential in treating neuropsychiatric disorders.
Antimicrobial Activity
Against multidrug-resistant pathogens:
| Pathogen | MIC (µg/mL) | Comparative Agent (MIC) |
|---|---|---|
| Staphylococcus aureus | 8 | Vancomycin (2) |
| Candida auris | 16 | Fluconazole (32) |
The R-enantiomer’s improved membrane penetration correlates with enhanced efficacy against fungal biofilms.
Applications in Drug Discovery
Anticancer Agents
Derivatives of (R)-2-(3,5-Dichlorophenyl)pyrrolidine demonstrate selective cytotoxicity in A549 lung cancer cells (IC₅₀ = 10 µM), outperforming etoposide (IC₅₀ = 15 µM). Mechanistic studies attribute this to topoisomerase II inhibition and apoptosis induction.
Neurotherapeutics
The compound’s DAT affinity positions it as a candidate for attention deficit hyperactivity disorder (ADHD) and depression. In rodent models, the R-enantiomer increased extracellular dopamine levels by 40% at 1 mg/kg doses.
Challenges and Future Directions
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Synthetic Scalability: Current enantioselective methods yield <50% efficiency; flow chemistry and continuous chiral catalysis may address this .
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Toxicological Profiling: Limited data exist on long-term toxicity, necessitating preclinical studies.
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Structural Optimization: Introducing fluorine atoms or modifying the pyrrolidine ring could enhance selectivity and reduce off-target effects.
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